Superior A1 Receptor Affinity and Functional Antagonism vs. 8-Phenyltheophylline (8-PT)
XAC demonstrates significantly higher potency than the classic adenosine antagonist 8-phenyltheophylline (8-PT) in both binding affinity and functional assays [1]. In an in vitro model of renin secretion, XAC antagonized the A1-receptor mediated inhibition of renin secretion with a Ki of approximately 2 nM [1]. This represents a potency enhancement of roughly three orders of magnitude (1,000-fold) compared to theophylline, a structurally related methylxanthine [1].
| Evidence Dimension | Potency for antagonizing A1 receptor-mediated inhibition of renin secretion |
|---|---|
| Target Compound Data | Ki ≈ 2 nM |
| Comparator Or Baseline | Theophylline (Ki ≈ 2,000 nM based on 3 orders of magnitude difference) |
| Quantified Difference | XAC is approximately 1,000-fold more potent |
| Conditions | Rat renal cortical slices; antagonism of CHA-induced inhibition of renin secretion |
Why This Matters
The three-order-of-magnitude increase in potency over theophylline means that far less XAC is required to achieve effective receptor blockade, reducing potential off-target effects and conserving precious compound in experimental settings.
- [1] Churchill PC, Jacobson KA, Churchill MC. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro. Arch Int Pharmacodyn Ther. 1987;290(2):293-301. View Source
